molecular formula C20H18N2O4 B251622 N-{3-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide

N-{3-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide

Cat. No. B251622
M. Wt: 350.4 g/mol
InChI Key: XKPDBGIXEXAZOC-UHFFFAOYSA-N
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Description

N-{3-[(3-ethoxybenzoyl)amino]phenyl}-2-furamide, commonly known as EBF, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EBF belongs to the class of benzamides and has been shown to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of EBF is not fully understood, but it is believed to involve the inhibition of specific biological targets. EBF has been shown to inhibit the activity of several protein kinases, including MAPKAPK2 and CK1, which play important roles in cell signaling and regulation. EBF has also been shown to inhibit the activity of proteases, such as cathepsin B, which are involved in the breakdown of proteins in cells.
Biochemical and Physiological Effects:
EBF has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the treatment of cancer. EBF has also been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of EBF is its broad range of biological activity, which makes it a potential candidate for the treatment of a wide range of diseases. EBF is also relatively easy to synthesize, making it a viable option for large-scale production. However, one of the main limitations of EBF is its lack of selectivity, which can lead to off-target effects and potential toxicity.

Future Directions

There are several potential future directions for the study of EBF. One potential area of research is the development of more selective analogs of EBF that exhibit similar biological activity but with reduced off-target effects. Another potential area of research is the exploration of the potential use of EBF in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of EBF and its potential applications in drug discovery and development.
Conclusion:
EBF is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It exhibits a wide range of biochemical and physiological effects and has been shown to exhibit activity against a wide range of biological targets. While EBF has several advantages, such as its broad range of biological activity and ease of synthesis, it also has limitations, such as its lack of selectivity. Further research is needed to fully understand the potential applications of EBF in drug discovery and development.

Synthesis Methods

The synthesis of EBF involves the reaction of 3-ethoxybenzoic acid with 1,3-phenylenediamine in the presence of thionyl chloride to form 3-ethoxy-N-(3-aminophenyl)benzamide. This intermediate is then reacted with furan-2-carboxylic acid in the presence of a coupling reagent to form EBF. The overall yield of this synthesis method is around 50%, making it a viable option for large-scale production.

Scientific Research Applications

EBF has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit activity against a wide range of biological targets, including protein kinases, proteases, and ion channels. EBF has also been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

properties

Molecular Formula

C20H18N2O4

Molecular Weight

350.4 g/mol

IUPAC Name

N-[3-[(3-ethoxybenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O4/c1-2-25-17-9-3-6-14(12-17)19(23)21-15-7-4-8-16(13-15)22-20(24)18-10-5-11-26-18/h3-13H,2H2,1H3,(H,21,23)(H,22,24)

InChI Key

XKPDBGIXEXAZOC-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3

solubility

3.9 [ug/mL]

Origin of Product

United States

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